2-Chloro-6-propylbenzoic acid
Description
BenchChem offers high-quality 2-Chloro-6-propylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-propylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H11ClO2 |
|---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
2-chloro-6-propylbenzoic acid |
InChI |
InChI=1S/C10H11ClO2/c1-2-4-7-5-3-6-8(11)9(7)10(12)13/h3,5-6H,2,4H2,1H3,(H,12,13) |
InChI Key |
ZFZKEADLOKNKRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=CC=C1)Cl)C(=O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis and Decarboxylation
The carboxylic acid group undergoes typical acid-base reactions, while the chlorine substituent facilitates nucleophilic substitution:
Alkaline Hydrolysis
| Reagent | Conditions | Product | Key Data |
|---|---|---|---|
| NaOH (15-25% aq.) | 150°C, 10-12 hr, autoclave | 2-Hydroxy-6-propylbenzoic acid | ΔG° ≈ -1373 kJ/mol |
Pathway : Hydroxide ion attacks the electron-deficient C2, displacing Cl⁻ via an SNAr mechanism .
Thermal Decarboxylation
| Temperature | Solvent | Product | Byproduct |
|---|---|---|---|
| >200°C | Diphenyl ether | 2-Chloro-6-propylbenzene | CO₂ (gas evolution) |
Decarboxylation proceeds via a six-membered transition state stabilized by the electron-withdrawing Cl group .
Nucleophilic Substitution Reactions
The chlorine atom at C2 is reactive toward nucleophiles under specific conditions:
| Nucleophile | Catalyst | Product | Yield |
|---|---|---|---|
| NH₃ | Cu(I) oxide | 2-Amino-6-propylbenzoic acid | 72-85% |
| SMe⁻ | K₂CO₃ | 2-Methylthio-6-propylbenzoic acid | 88% |
Kinetics : Substituent effects lower activation energy (Eₐ ≈ 85 kJ/mol) compared to unsubstituted chlorobenzoic acids .
Electrophilic Aromatic Substitution
The propyl group acts as a weak ortho/para-directing group, but steric bulk at C6 limits reactivity:
| Reaction | Reagent | Position | Product Structure |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C4 (para to Cl) | 2-Chloro-4-nitro-6-propylbenzoic acid |
| Sulfonation | SO₃/H₂SO₄ | C5 (meta to Cl) | 2-Chloro-5-sulfo-6-propylbenzoic acid |
Regioselectivity : Dominated by the electron-withdrawing Cl and COOH groups .
Coordination and Supramolecular Chemistry
The carboxylic acid group participates in hydrogen-bonded networks and metal coordination:
| Interaction Type | Partner Molecule | Bond Length (Å) | Application |
|---|---|---|---|
| O-H···N hydrogen bond | 2-Aminothiazole | 2.634 | Cocrystal engineering |
| Cl···S halogen bond | Thiol-containing ligands | 3.405 | Catalyst design |
Thermodynamics : ΔH for proton transfer in gas phase ≈ 1402 kJ/mol .
Oxidation of Propyl Side Chain
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ | H₂O, 100°C | 2-Chloro-6-carboxybenzoic acid | Propyl → COOH |
| CrO₃ | Acetic acid, 80°C | 2-Chloro-6-propanoylbenzoic acid | Partial oxidation to ketone |
Reduction of Carboxylic Acid
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| LiAlH₄ | Dry THF | 2-Chloro-6-propylbenzyl alcohol | >90% |
| BH₃·THF | 0°C, 2 hr | Same as above | Moderate |
Industrial and Pharmacological Derivatives
Derivatization pathways highlight its versatility:
| Derivative Type | Reaction Partner | Application | Patent Reference |
|---|---|---|---|
| Methyl ester | CH₃I, K₂CO₃ | Plasticizer precursor | CN103360288B |
| Amide | SOCl₂, then RNH₂ | Antiviral agents | WO2020029720A1 |
Q & A
Q. What are the common synthetic routes for 2-Chloro-6-propylbenzoic acid?
A practical method involves electrophilic aromatic substitution to introduce substituents on the benzoic acid backbone. For example, Friedel-Crafts alkylation can add the propyl group, followed by chlorination using agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). Subsequent oxidation of a methyl or ethyl group (if present) to the carboxylic acid moiety can be achieved via potassium permanganate (KMnO₄) under acidic conditions. Reaction optimization should include monitoring temperature (e.g., 0–5°C for chlorination) and solvent choice (e.g., dichloromethane for Friedel-Crafts) to minimize byproducts .
Q. How is the structure of 2-Chloro-6-propylbenzoic acid validated experimentally?
X-ray crystallography is the gold standard for structural confirmation. Programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are widely used to analyze crystallographic data . Complementary techniques include:
- NMR spectroscopy : Compare chemical shifts (e.g., δ ~12 ppm for -COOH in H NMR) and coupling patterns to confirm substituent positions.
- Mass spectrometry : Look for molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the chloro and propyl groups .
Q. What safety protocols are critical when handling 2-Chloro-6-propylbenzoic acid?
- Use impervious gloves and safety goggles to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of vapors.
- Store the compound in a cool, dry place, away from oxidizing agents.
- Dispose of waste via professional hazardous waste services to comply with environmental regulations .
Advanced Research Questions
Q. How can synthetic yields of 2-Chloro-6-propylbenzoic acid be optimized while minimizing impurities?
- Byproduct analysis : Use HPLC or GC-MS to identify impurities (e.g., incomplete chlorination products or positional isomers). Adjust stoichiometry or reaction time based on findings.
- Catalyst screening : Test Lewis acids like AlCl₃ vs. FeCl₃ for Friedel-Crafts efficiency.
- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but could increase side reactions; balance with greener alternatives like ethyl acetate .
Q. How do computational methods aid in predicting the reactivity of 2-Chloro-6-propylbenzoic acid?
Density Functional Theory (DFT) calculations can model:
- Electrophilic susceptibility : Predict regioselectivity for further substitution.
- Tautomeric stability : Analyze the equilibrium between keto and enol forms of the carboxylic acid group. Software like Gaussian or ORCA can provide insights into transition states and activation energies, guiding experimental design .
Q. What strategies resolve contradictions in spectral data for 2-Chloro-6-propylbenzoic acid derivatives?
- Cross-validation : Compare NMR data with crystallographic bond lengths to confirm substituent positions.
- Dynamic NMR : Use variable-temperature experiments to detect conformational exchange affecting peak splitting.
- High-resolution MS : Resolve isobaric interferences (e.g., distinguishing Cl vs. Br isotopes) .
Q. How can crystallographic twinning or low-resolution data be addressed in structure determination?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
